(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide
Overview
Description
(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often utilized in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required.
Mechanism of Action
Target of Action
The compound “(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide” contains a Boc-protected amino group. Boc, or tert-butyloxycarbonyl, is a protecting group used in organic synthesis . It’s commonly used to protect amines in peptide synthesis .
Mode of Action
The Boc group in “this compound” can be removed under acidic conditions . This deprotection reveals the amine group, which can then interact with other molecules or participate in further reactions .
Result of Action
The result of the action of “this compound” would depend on the context in which it’s used. In a synthetic chemistry context, for example, the Boc group could be removed to reveal an amine that can participate in further reactions .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For example, the removal of the Boc group requires acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide typically involves the protection of an amino acid derivative. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then coupled with N-methoxy-N-methylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Coupling Reactions: It can be used in peptide coupling reactions, where the Boc-protected amine reacts with carboxylic acids or their derivatives to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Deprotection: The major product is the free amine after removal of the Boc group.
Substitution: The major products are the substituted amine derivatives.
Coupling Reactions: The major products are peptides or amides formed from the coupling of the Boc-protected amine with carboxylic acids.
Scientific Research Applications
(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex organic molecules and peptides, serving as a protected intermediate that can be selectively deprotected when needed.
Biology: The compound is used in the synthesis of peptide-based probes and inhibitors for studying biological processes.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Boc-amino)-N-methoxy-N-methylpropionamide
- (S)-2-(Boc-amino)-N-methoxy-N-methylvaleramide
- (S)-2-(Boc-amino)-N-methoxy-N-methylhexanamide
Uniqueness
(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide is unique due to its specific structure, which includes a Boc-protected amino group and a methoxy-methylamide moiety. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis. Its specific chain length and stereochemistry also contribute to its distinct properties compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxobutan-2-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-7-8(9(14)13(5)16-6)12-10(15)17-11(2,3)4/h8H,7H2,1-6H3,(H,12,15)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETSWVCUPQBUGT-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.